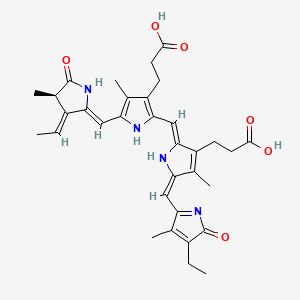

Phycocyanobilin

Descripción

Propiedades

Número CAS |

20298-86-6 |

|---|---|

Fórmula molecular |

C33H38N4O6 |

Peso molecular |

586.7 g/mol |

Nombre IUPAC |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13?,27-14-,28-15-/t19-/m1/s1 |

Clave InChI |

NNMALANKTSRILL-LWKXACGRSA-N |

SMILES isomérico |

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C\C3=C(C(=C(N3)/C=C/4\C(=C\C)\C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

SMILES canónico |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Pictogramas |

Irritant |

Sinónimos |

21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |

Origen del producto |

United States |

Foundational & Exploratory

Phycocyanobilin biosynthesis pathway in Spirulina

An In-depth Technical Guide to the Phycocyanobilin Biosynthesis Pathway in Spirulina

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PCB) is a potent antioxidant and anti-inflammatory linear tetrapyrrole chromophore responsible for the characteristic blue color of C-phycocyanin (C-PC), a major light-harvesting pigment-protein complex in Spirulina. The significant therapeutic potential of both C-PC and its free chromophore, PCB, has driven interest in understanding its biosynthesis for applications in drug development, natural colorants, and nutraceuticals. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Spirulina, detailing the core enzymatic steps, quantitative production metrics, and detailed experimental protocols for its study and quantification.

The this compound Biosynthesis Pathway

This compound is not synthesized de novo but is derived from the modification of a central tetrapyrrole molecule, heme. The pathway is a concise, two-step enzymatic cascade that converts the cyclic heme into the linear this compound.

The biosynthesis of phycobilins, such as PCB, begins with the cleavage of heme by heme oxygenase (HO) to produce biliverdin IXα.[1] This is the rate-limiting step in heme metabolism.[2] Subsequently, the ferredoxin-dependent enzyme this compound:ferredoxin oxidoreductase (PcyA) catalyzes the four-electron reduction of biliverdin IXα to yield this compound.[3] This process involves the sequential reduction of two vinyl groups on the biliverdin molecule.[4][5]

The overall pathway is as follows:

-

Heme → Biliverdin IXα (Catalyzed by Heme Oxygenase, HO)

-

Biliverdin IXα → this compound (PCB) (Catalyzed by this compound:ferredoxin oxidoreductase, PcyA)

References

- 1. mdpi.com [mdpi.com]

- 2. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Insights into Vinyl Reduction Regiospecificity of this compound:Ferredoxin Oxidoreductase (PcyA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of this compound:ferredoxin oxidoreductase in complex with biliverdin IXα, a key enzyme in the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Spectroscopic Properties of Phycocyanobilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue phycobilin, a linear tetrapyrrole chromophore that plays a vital role in the light-harvesting machinery of cyanobacteria, red algae, glaucophytes, and some cryptomonads.[1] As a prosthetic group of phycobiliproteins, primarily allophycocyanin and phycocyanin, PCB is responsible for absorbing light energy and transferring it to chlorophyll during photosynthesis.[1][2] Beyond its fundamental role in photosynthesis, this compound has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising molecule for therapeutic applications.[3][4] This guide provides a comprehensive overview of the chemical structure and spectroscopic properties of this compound, along with relevant experimental protocols.

Chemical Structure of this compound

This compound is an open-chain tetrapyrrole, meaning it consists of four pyrrole rings linked by methine bridges.[4] This linear arrangement is in contrast to the cyclic structure of porphyrins like heme, from which it is biosynthetically derived.[1][2] The molecule possesses two propionic acid side chains, which contribute to its polarity.

Key Identifiers and Properties

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₈N₄O₆ | [1] |

| Molar Mass | 586.69 g/mol | [1] |

| CAS Number | 20298-86-6 | [1] |

| IUPAC Name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | [1] |

| SMILES | CC[C@@H]1--INVALID-LINK--C | [1] |

This compound is covalently attached to phycobiliproteins through a thioether bond between a cysteine residue of the protein and the ethylidene group of the A-ring of the chromophore.[1]

Spectroscopic Properties

The extended conjugated system of double bonds in this compound is responsible for its characteristic blue color and its ability to absorb light in the orange-red region of the visible spectrum.[5] When bound to phycocyanin, its spectroscopic properties are modulated by the protein environment.

UV-Visible Absorption and Fluorescence Emission

The spectroscopic properties of this compound are context-dependent, varying slightly based on the solvent and whether it is free or protein-bound. In its protein-bound state within C-phycocyanin, it exhibits a strong absorption maximum around 620 nm and a fluorescence emission maximum at approximately 650 nm.[5]

| Spectroscopic Property | Wavelength (nm) | Notes | Reference |

| Absorption Maximum (in C-Phycocyanin) | ~620 | Absorbs orange-red light. The exact maximum can vary slightly with organism and conditions. | [5][6] |

| Fluorescence Emission Maximum (in C-Phycocyanin) | ~650 | Emits red light. | [5] |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy of this compound, particularly when bound to proteins, provides insights into the chromophore's conformation and its interactions with the surrounding protein matrix. The CD spectrum of phycocyanin-bound this compound is complex, with both positive and negative bands that are sensitive to the protein's secondary and tertiary structure.[7][8][9]

Experimental Protocols

Extraction and Purification of this compound

This compound is typically obtained by first extracting and purifying its parent protein, C-phycocyanin, from cyanobacteria such as Spirulina platensis. The chromophore is then cleaved from the protein.

1. Extraction of C-Phycocyanin:

-

Cell Disruption: Cyanobacterial biomass is subjected to cell disruption techniques to release the intracellular contents. Common methods include freeze-thawing cycles, sonication, or high-pressure homogenization.[10]

-

Crude Extraction: The disrupted cell slurry is typically extracted with a phosphate buffer (pH 7.0).[10]

-

Clarification: The crude extract is clarified by centrifugation to remove cell debris.[4]

2. Purification of C-Phycocyanin:

-

Ammonium Sulfate Precipitation: The clarified extract is subjected to fractional precipitation with ammonium sulfate. This step helps to concentrate the C-phycocyanin and remove some unwanted proteins.[3][4]

-

Dialysis: The precipitated protein is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess salt.[3]

-

Chromatography: Further purification is achieved through chromatographic techniques. Anion-exchange chromatography (e.g., using a DEAE-cellulose column) is highly effective for purifying C-phycocyanin.[3][11] Gel filtration chromatography can also be used for separation based on size.[11]

3. Cleavage of this compound from C-Phycocyanin:

-

This compound can be cleaved from the purified C-phycocyanin by treatment with boiling methanol.[12]

-

Pressurized liquid extraction (PLE) using ethanol at elevated temperature and pressure is another efficient method for cleaving and extracting this compound.[13]

Spectroscopic Analysis

1. UV-Visible Absorption Spectroscopy:

-

Instrumentation: A standard UV-Vis spectrophotometer is used.

-

Sample Preparation: Purified this compound is dissolved in a suitable solvent, such as methanol or a buffered aqueous solution. The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

-

Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 250 to 700 nm. The buffer or solvent used for sample preparation is used as a blank.[14][15]

2. Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer is required.

-

Sample Preparation: Samples are prepared similarly to those for UV-Vis absorption, but often at a lower concentration to avoid inner filter effects.

-

Measurement: An excitation wavelength corresponding to the absorption maximum (e.g., ~620 nm) is used. The emission spectrum is then scanned over a range that includes the expected emission maximum (e.g., 630-750 nm).[16]

3. Circular Dichroism (CD) Spectroscopy:

-

Instrumentation: A CD spectropolarimeter is used.

-

Sample Preparation: Samples of this compound bound to its native protein (phycocyanin) are prepared in a suitable buffer.

-

Measurement: CD spectra are recorded in the far-UV region (for protein secondary structure) and the visible region (for chromophore conformation). The results are typically expressed in terms of ellipticity.[17]

Biosynthesis and Experimental Workflow Diagrams

Biosynthetic Pathway of this compound

This compound biosynthesis begins with heme, a product of the porphyrin synthesis pathway.[1][2] Heme is first linearized to biliverdin IXα by the enzyme heme oxygenase. Subsequently, biliverdin IXα is reduced to this compound by the ferredoxin-dependent enzyme this compound:ferredoxin oxidoreductase (PcyA).[2][18]

Caption: Biosynthetic pathway of this compound from Heme.

Generalized Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and spectroscopic analysis of this compound from cyanobacterial biomass.

Caption: Experimental workflow for this compound analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Phycocyanin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Circular dichroism spectroscopy reveals multiple phytochrome photoproducts in equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 11. ommegaonline.org [ommegaonline.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UV-Vis Spectrum Characteristics of Phycocyanin Purification in Water from Chao Lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. webofproceedings.org [webofproceedings.org]

- 17. Spectroscopic and molecular docking studies on the interaction of this compound with peptide moieties of C-phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Phycocyanobilin: A Technical Guide to its Natural Sources, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue phycobilin, is a linear tetrapyrrole chromophore integral to the light-harvesting machinery of cyanobacteria, red algae, glaucophytes, and some cryptomonads.[1] Beyond its fundamental role in photosynthesis, PCB has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the natural sources and discovery of this compound, detailed experimental protocols for its extraction and quantification, and an overview of the key signaling pathways it modulates.

Natural Sources and Discovery

This compound is not found as a free molecule in nature but is covalently attached to phycobiliproteins, primarily allophycocyanin and phycocyanin, through a thioether bond.[1] These proteins are the building blocks of the phycobilisome, a large protein complex responsible for capturing light energy and transferring it to chlorophyll for photosynthesis.[2][3]

The discovery of this compound is intrinsically linked to the study of these brilliantly colored phycobiliproteins, which can constitute up to 50% of the total cellular protein in some cyanobacteria and red algae.[4] Early research focused on the characterization of phycocyanin, the blue pigment responsible for the characteristic color of many cyanobacteria. Through degradation studies, the blue chromophore, this compound, was identified as the light-absorbing component.

The primary natural sources of this compound are:

-

Cyanobacteria (Blue-Green Algae): Species such as Spirulina platensis (now Arthrospira platensis), Aphanizomenon flos-aquae, Synechocystis sp., and Nostoc sp. are rich sources of phycocyanin and, by extension, this compound.[2][4][5] Spirulina, in particular, is a commercially significant source, with phycocyanin accounting for up to 20% of its dry weight.[4]

-

Red Algae (Rhodophyta): Red algae also utilize phycobilisomes for photosynthesis and contain this compound, although they are often richer in the red pigment phycoerythrin.[1]

-

Glaucophytes and Cryptomonads: These are less common algal groups that also contain this compound within their phycobiliproteins.[1]

The table below summarizes the phycocyanin and phycoerythrin content in various cyanobacteria and red algae, which are indicative of their potential as sources for this compound.

| Species | Type | Phycocyanin (mg/g DW) | Phycoerythrin (mg/g DW) |

| Nostoc commune | Cyanobacterium | 25 | 14 |

| Scytonema sp. | Cyanobacterium | 19 | 3.7 |

| Porphyridium purpureum | Red Alga | Low | High |

| Porphyra umbilicalis | Red Alga | Low | 3.4 |

| Gelidium corneum | Red Alga | Low | Moderate |

| Osmundea pinnatifida | Red Alga | Low | 0.07 |

Data compiled from a study on cyanobacteria and red macroalgae as potential sources of antioxidants.[6] Note: this compound is a chromophore of phycocyanin.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the common precursor of all tetrapyrroles, 5-aminolevulinic acid (5-ALA).[1]

The key steps in the pathway are:

-

Formation of Porphobilinogen (PBG): Two molecules of 5-ALA are condensed by the enzyme porphobilinogen synthase to form one molecule of PBG.[1]

-

Formation of Uroporphyrinogen III: Four molecules of PBG are polymerized and cyclized by porphobilinogen deaminase and uroporphyrinogen III synthase to form the macrocycle uroporphyrinogen III.[1]

-

Heme Synthesis: Uroporphyrinogen III is then converted to heme through a series of enzymatic reactions.[1]

-

Conversion of Heme to Biliverdin IXα: Heme is oxidatively cleaved by heme oxygenase to yield biliverdin IXα, releasing iron and carbon monoxide.[7][8]

-

Reduction of Biliverdin IXα to this compound: Finally, biliverdin IXα is reduced to this compound by the enzyme this compound:ferredoxin oxidoreductase (PcyA).[1][7][8]

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Purification of C-Phycocyanin from Spirulina platensis

This protocol describes a general method for the extraction and purification of C-phycocyanin, the protein to which this compound is attached.

1. Cell Lysis and Crude Extraction:

-

Objective: To break open the Spirulina cells and release the intracellular contents, including C-phycocyanin.

-

Materials: Dried Spirulina platensis powder, 0.1 M sodium phosphate buffer (pH 7.0).

-

Procedure:

-

Suspend the dried Spirulina powder in the sodium phosphate buffer (e.g., 1:25 w/v).[9]

-

Employ a cell disruption method. Common methods include:

-

Freeze-thaw cycles: Repeatedly freeze the suspension at -20°C and thaw at room temperature. This is a gentle method that can be effective.[10]

-

Sonication: Use an ultrasonic probe or bath to disrupt the cell walls. This is a more aggressive method.[9]

-

Homogenization: Use a high-pressure homogenizer to mechanically break the cells.[11]

-

-

Centrifuge the resulting slurry at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

-

Carefully collect the blue supernatant, which is the crude C-phycocyanin extract.

-

2. Ammonium Sulfate Precipitation:

-

Objective: To selectively precipitate C-phycocyanin from the crude extract.

-

Materials: Crude C-phycocyanin extract, solid ammonium sulfate.

-

Procedure:

-

Slowly add solid ammonium sulfate to the crude extract while gently stirring on ice to achieve a final saturation of 65%.[12]

-

Allow the precipitation to proceed overnight at 4°C.

-

Centrifuge at high speed (e.g., 27,000 rpm) for 15 minutes at 4°C to collect the C-phycocyanin precipitate.[12]

-

Discard the supernatant and dissolve the blue pellet in a minimal volume of 0.1 M sodium phosphate buffer (pH 7.0).

-

3. Dialysis:

-

Objective: To remove excess ammonium sulfate and other small molecule impurities.

-

Materials: Resuspended C-phycocyanin precipitate, dialysis tubing (e.g., 12-14 kDa MWCO), large volume of 0.1 M sodium phosphate buffer (pH 7.0).

-

Procedure:

-

Place the resuspended C-phycocyanin into the dialysis tubing.

-

Dialyze against a large volume of the phosphate buffer at 4°C with several buffer changes over 24-48 hours.[12]

-

4. Chromatographic Purification:

-

Objective: To further purify C-phycocyanin based on its physicochemical properties.

-

Methods:

-

Ion-Exchange Chromatography: This is a common and effective method. Use an anion-exchange column (e.g., DEAE-Cellulose) equilibrated with the phosphate buffer. Elute the bound C-phycocyanin using a salt gradient (e.g., NaCl) or a pH gradient.[7][12]

-

Hydrophobic Interaction Chromatography: This method separates proteins based on their hydrophobicity.[13]

-

Gel Filtration Chromatography: This method separates proteins based on their size.

-

Cleavage of this compound from C-Phycocyanin

To obtain free this compound, the covalent bond between the chromophore and the apoprotein must be cleaved.

-

Objective: To release this compound from the C-phycocyanin protein.

-

Method: Methanolysis is a common method.

-

Procedure:

-

Incubate the purified C-phycocyanin with methanol under reflux for several hours. This process cleaves the thioether bond.

-

After cleavage, the this compound can be extracted into an organic solvent.

-

Quantification of this compound

1. Spectrophotometric Quantification of C-Phycocyanin:

-

Objective: To determine the concentration of C-phycocyanin in a solution, which can be used to estimate the this compound content.

-

Procedure:

-

Measure the absorbance of the purified C-phycocyanin solution at 615 nm and 652 nm.

-

Calculate the concentration of C-phycocyanin using the following equation (Bennett and Bogorad, 1973):

-

C-PC (mg/mL) = [A₆₁₅ - 0.474(A₆₅₂)] / 5.34[14]

-

-

2. High-Performance Liquid Chromatography (HPLC) for this compound Quantification:

-

Objective: To directly quantify free this compound.

-

Method: A validated HPLC-PDA method has been developed for this purpose.[15]

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

-

Mobile Phase: A gradient of solvent A (0.1% TFA in water) and solvent B (0.1% TFA in acetonitrile).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: Photodiode array (PDA) detector at 375 nm.[15]

-

Quantification: Based on a standard curve generated with a pure this compound standard.

-

General experimental workflow for this compound.

Signaling Pathways and Biological Activities

This compound exhibits a range of biological activities that are of significant interest for drug development. These effects are primarily attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

Inhibition of NADPH Oxidase

A primary mechanism of action for this compound is the inhibition of NADPH oxidase (NOX) enzymes.[8][16] NOX enzymes are a major source of reactive oxygen species (ROS) in cells, and their overactivation is implicated in a variety of pathological conditions. By inhibiting NOX, this compound can significantly reduce oxidative stress.

References

- 1. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Recent Developments in Production and Biotechnological Applications of C-Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Isolation and purification of food-grade C-phycocyanin from Arthrospira platensis and its determination in confectionery by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. scielo.br [scielo.br]

- 11. CN104844707A - Method for extracting this compound from spirulina - Google Patents [patents.google.com]

- 12. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 16. Oral this compound may diminish the pathogenicity of activated brain microglia in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Phycocyanobilin: A Deep Dive into its Antioxidant Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phycocyanobilin (PCB), a linear tetrapyrrole chromophore covalently attached to the phycocyanin protein in cyanobacteria, has emerged as a potent antioxidant with significant therapeutic potential. Its unique molecular structure enables it to effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), mitigating oxidative stress implicated in a myriad of chronic diseases. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which PCB exerts its antioxidant effects, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into its direct radical scavenging capabilities, its role in the inhibition of pro-oxidant enzymes, and its modulation of endogenous antioxidant signaling pathways.

Direct Radical Scavenging Activity

This compound's primary antioxidant function lies in its intrinsic ability to directly scavenge a variety of harmful free radicals. Its extended conjugated double bond system allows for the delocalization of electrons, making it an effective electron or hydrogen donor to neutralize unstable radicals.

Quantitative Assessment of Radical Scavenging

The efficacy of PCB and its parent molecule, C-phycocyanin (C-PC), in scavenging various radicals has been quantified in numerous studies. The following tables summarize key quantitative data from in vitro antioxidant assays.

Table 1: Peroxyl Radical Scavenging Activity

| Compound/Source | Assay | IC50 Value (µM) | Reference |

| C-Phycocyanin (Spirulina platensis) | Crocin Bleaching | 5.0 | [1][2] |

| C-Phycocyanin (Lyngbya sp.) | Crocin Bleaching | 6.63 | [3][4] |

| C-Phycocyanin (Spirulina sp.) | Crocin Bleaching | 12.15 | [3][4] |

| C-Phycocyanin (Phormidium sp.) | Crocin Bleaching | 12.74 | [3][4] |

| Uric Acid (Reference) | Crocin Bleaching | 2.15 | [3][4] |

Table 2: Hydroxyl Radical Scavenging Activity

| Compound/Source | Assay | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| C-Phycocyanin (Spirulina sp.) | Deoxyribose Degradation | 6.42 x 10¹⁰ | [3][4] |

| C-Phycocyanin (Lyngbya sp.) | Deoxyribose Degradation | 7.87 x 10¹⁰ | [3][4] |

| C-Phycocyanin (Phormidium sp.) | Deoxyribose Degradation | 9.58 x 10¹⁰ | [3][4] |

| C-Phycocyanin | Deoxyribose Degradation | 3.56 x 10¹¹ | [5] |

Table 3: Lipid Peroxidation Inhibition

| Compound/Source | Assay | IC50 Value | Reference |

| C-Phycocyanin (Native) | Rat Liver Microsomes | 11.35 µM | [1][2] |

| C-Phycocyanin (Reduced) | Rat Liver Microsomes | 12.7 µM | [1][2] |

| C-Phycocyanin | Fe²⁺-Ascorbate induced | 12 mg/mL | [5] |

| Phycocyanin (Geitlerinema sp.) | Anti-lipid peroxidation | 185 µg/mL | [6] |

Table 4: Other Radical Scavenging and Antioxidant Activities

| Compound/Source | Assay | Value | Reference |

| This compound | Peroxynitrite Scavenging (DNA damage) | IC50: 2.9 ± 0.6 µM | [7] |

| This compound | ORAC | 22.18 µmol of Trolox/µmol | [8][9][10] |

| C-Phycocyanin | ORAC | 20.33 µmol of Trolox/µmol | [8][9][10] |

| Phycocyanin | ABTS Radical Scavenging | IC50: 82.86 mg/L | [11] |

Inhibition of Pro-oxidant Enzymes: NADPH Oxidase

Beyond direct scavenging, PCB actively reduces the production of ROS by inhibiting key pro-oxidant enzymes, most notably NADPH oxidase (NOX). The NOX family of enzymes are major sources of superoxide radicals in various cell types.

This compound has been shown to inhibit the activity of NADPH oxidase, thereby attenuating the generation of superoxide and downstream ROS. This inhibitory action is a critical component of its antioxidant and anti-inflammatory effects. The mechanism is believed to involve direct interaction with subunits of the NOX complex, preventing its assembly and activation.

Modulation of Endogenous Antioxidant Pathways: Nrf2-ARE Signaling

A sophisticated and highly significant aspect of PCB's antioxidant mechanism is its ability to upregulate the body's own defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like PCB, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

This leads to an increased synthesis of a suite of protective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the assessment of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

General Protocol:

-

A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Various concentrations of the test sample (this compound) are added to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated relative to a control (without the antioxidant). The IC50 value is then determined.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The blue/green ABTS•+ chromophore is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a loss of color, which is measured spectrophotometrically.

-

General Protocol:

-

The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of the test sample are added to the ABTS•+ solution.

-

After a set incubation period, the absorbance is measured.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

-

Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals, leading to a decrease in fluorescence. The presence of an antioxidant protects the probe from degradation. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

-

General Protocol:

-

The test sample is mixed with the fluorescent probe in a microplate.

-

A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.

-

The fluorescence is monitored kinetically over time.

-

The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from that of the sample.

-

The ORAC value is expressed as Trolox equivalents.

-

NADPH Oxidase Activity Assay

Several methods can be employed to measure NADPH oxidase activity and its inhibition by compounds like this compound.

-

Principle: These assays typically measure the production of superoxide or hydrogen peroxide, the primary products of NOX enzymes.

-

Example Protocol (Amplex Red Assay for H₂O₂):

-

Cell membranes or purified NOX enzymes are incubated with the test compound (this compound).

-

A reaction mixture containing Amplex Red and horseradish peroxidase (HRP) is added.

-

The reaction is initiated by the addition of NADPH.

-

HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin.

-

Fluorescence is measured over time to determine the rate of H₂O₂ production.

-

Nrf2 Activation Assay (Western Blot)

Western blotting is a common technique to assess the translocation of Nrf2 to the nucleus.

-

Principle: This method detects the amount of Nrf2 protein in the cytoplasmic and nuclear fractions of cells. An increase in nuclear Nrf2 indicates activation.

-

General Protocol:

-

Cells are treated with this compound for a specified duration.

-

Cytoplasmic and nuclear proteins are fractionated and extracted.

-

Protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for Nrf2.

-

A secondary antibody conjugated to an enzyme is added, which allows for detection (e.g., chemiluminescence).

-

The protein bands are visualized and quantified. Loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus) are used to normalize the results.

-

Concluding Remarks

This compound exhibits a robust and multi-pronged antioxidant mechanism of action. Its ability to directly neutralize free radicals, suppress the enzymatic generation of ROS, and amplify the cell's intrinsic antioxidant defenses through the Nrf2-ARE pathway underscores its significant potential as a therapeutic agent for a wide range of oxidative stress-related pathologies. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound-based nutraceuticals and pharmaceuticals. Future investigations should focus on elucidating the precise molecular interactions and further exploring its efficacy in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. C-phycocyanin: a potent peroxyl radical scavenger in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Antioxidant potential of C-phycocyanin isolated from cyanobacterial species Lyngbya, Phormidium and Spirulina spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microgreenspirulina.com [microgreenspirulina.com]

- 6. researchgate.net [researchgate.net]

- 7. Scavenging of peroxynitrite by phycocyanin and this compound from Spirulina platensis: protection against oxidative damage to DNA [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bluelotus.it [bluelotus.it]

- 10. Oxygen radical absorbance capacity of phycocyanin and this compound from the food supplement Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. indochembull.com [indochembull.com]

The Crucial Role of Phycocyanobilin in Cyanobacterial Light-Harvesting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue linear tetrapyrrole pigment, is central to the remarkable light-harvesting capabilities of cyanobacteria. As the chromophore of the major phycobiliproteins, phycocyanin (PC) and allophycocyanin (APC), PCB absorbs light energy in the green-yellow part of the spectrum, a region where chlorophylls absorb weakly, and efficiently transfers this energy to the photosynthetic reaction centers. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its biosynthesis, its integration into the phycobilisome structure, and the photophysical processes that govern its function. Furthermore, this document outlines key experimental protocols for the study of PCB and discusses its burgeoning potential in therapeutic applications, particularly in drug development.

Introduction

Cyanobacteria, as pioneers of oxygenic photosynthesis, have evolved sophisticated mechanisms to capture light energy across a broad spectrum. Central to this is the phycobilisome (PBS), a large, water-soluble protein complex anchored to the thylakoid membrane[1][2]. The building blocks of the PBS are phycobiliproteins, which are covalent assemblies of apoproteins and chromophores known as phycobilins[2]. The most abundant of these in many cyanobacterial species is this compound (PCB)[3][4].

PCB's primary role is to act as a light-harvesting antenna. It absorbs photons in the 590-640 nm range and funnels the excitation energy with near-perfect quantum efficiency through a cascade of other phycobilins and ultimately to chlorophyll a in Photosystems I and II[1][2]. This highly efficient energy transfer is critical for the survival and photosynthetic productivity of cyanobacteria in diverse light environments[5].

Beyond its fundamental role in photosynthesis, PCB has garnered significant interest for its potent bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities[6][7][8]. This has opened avenues for its exploration in drug development and as a nutraceutical[9][10]. This guide will delve into the multifaceted nature of this compound, providing a comprehensive resource for researchers in phycology, photosynthesis, and pharmacology.

This compound: Structure and Biosynthesis

This compound is an open-chain tetrapyrrole, structurally related to biliverdin, from which it is synthesized[11]. Its chemical formula is C33H40N4O6[12]. The biosynthesis of PCB is a multi-step enzymatic process that begins with heme.

The key steps in the biosynthesis of this compound are:

-

Heme to Biliverdin IXα: The pathway initiates with the oxidative cleavage of heme by the enzyme heme oxygenase (HO), producing biliverdin IXα, carbon monoxide, and free iron[13].

-

Biliverdin IXα to this compound: Biliverdin IXα is then reduced by the ferredoxin-dependent enzyme this compound:ferredoxin oxidoreductase (PcyA) to yield this compound[4][13]. This is a four-electron reduction that proceeds via an 18¹,18²-dihydrobiliverdin intermediate.

Signaling Pathway: this compound Biosynthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Phycobilisome degradation and responses of cyanobacteria to nutrient limitation and high light | Carnegie Science [carnegiescience.edu]

- 3. Phycobilisome’s Exciton Transfer Efficiency Relies on an Energetic Funnel Driven by Chromophore–Linker Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-scale FRET simulations reveal the control parameters of phycobilisome light-harvesting complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurogentec.com [eurogentec.com]

- 9. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 10. researchgate.net [researchgate.net]

- 11. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Isolation and Characterization of Phycocyanobilin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide delves into the foundational studies that first isolated and characterized phycocyanobilin (PCB), the essential blue tetrapyrrole chromophore of C-phycocyanin. It provides a detailed look at the initial experimental protocols, the evolution of extraction techniques from harsh methods producing artifacts to milder approaches yielding the native molecule, and the early spectroscopic characterization that defined this pivotal biomolecule.

Introduction: The Dawn of Phycobilin Research

This compound (PCB) is a linear tetrapyrrole, or bilin, that serves as the primary light-harvesting chromophore in phycobiliproteins, particularly C-phycocyanin, found in cyanobacteria and red algae.[1] These pigments capture light energy in regions of the visible spectrum where chlorophyll absorbs poorly, funneling it to the photosynthetic reaction centers. The early exploration into the nature of these chromophores was pioneered by researchers like C. Ó'hEocha and P. O'Carra. Their work was crucial in distinguishing the native structure of the bilin from artifacts generated during extraction and laid the groundwork for understanding its biosynthesis and function. This guide revisits these seminal studies, focusing on the methods that first brought this compound into the view of the scientific community.

Early Isolation Protocols: A Tale of Two Methods

The initial challenge in studying this compound was its covalent linkage to the apoprotein. Early methods focused on cleaving this bond, but the techniques themselves often altered the molecule.

One of the most widely used early methods to cleave PCB from its apoprotein was boiling the phycocyanin in methanol under reflux for extended periods.[2] While effective at breaking the thioether bond linking the chromophore to the protein, this harsh treatment was later shown to produce molecular artifacts.[3][4] The pigments released by hot methanol were found to differ in their chromophoric conjugated systems from the native, protein-bound prosthetic groups.[3]

Experimental Protocol: Methanol Cleavage This protocol is based on methodologies described in early literature for cleaving phycobilins from their apoproteins.[2]

-

Preparation: Purified, freeze-dried phycocyanin is obtained from algal or cyanobacterial sources. The protein is thoroughly washed with water, methanol, and diethyl ether to remove contaminants.[2]

-

Cleavage: The washed protein sample is suspended in pure methanol and refluxed for approximately 16 hours. This prolonged exposure to hot alcohol cleaves the bilin from the protein.[2]

-

Separation: The solution is cooled and filtered (e.g., through Whatman No. 1 filter paper) to remove the denatured apoprotein.[2]

-

Concentration: The filtrate, containing the free this compound acid, is evaporated to dryness under reduced pressure at 50°C.[2]

-

Esterification (Optional): For further purification and characterization via chromatography, the free acid is often converted to its dimethyl ester derivative.[2]

The critical turning point in early research was the discovery by O'Carra and O'hEocha that careful, milder acid treatment could release the phycobilins while preserving their native spectral properties.[3][4] This approach avoided the structural alterations caused by hot methanol, yielding a product considered to be the true, protein-free form of the native chromophore.[3]

Experimental Protocol: General Acid Cleavage While specific early protocols are less detailed in the available literature, the principle involves using concentrated acid under controlled conditions to hydrolyze the bond between the bilin and the protein.

-

Preparation: Purified phycocyanin is prepared as in the methanol protocol.

-

Cleavage: The protein is treated with a strong acid, such as concentrated HCl, often in an ice bath to control the reaction temperature and prevent degradation. The duration is kept to the minimum required for cleavage.

-

Extraction: The released this compound is then extracted from the aqueous acid phase into an organic solvent like chloroform.

-

Purification: The organic extract is washed, dried, and concentrated. Further purification could be achieved using techniques available at the time, such as thin-layer chromatography (TLC) on silica gel.[2]

Early Characterization Techniques

With isolated this compound in hand, early researchers relied primarily on UV-Visible spectroscopy and chromatographic properties to characterize the molecule.

The absorption spectrum of this compound was its defining feature. Early studies meticulously documented its absorption maxima (λmax) in various solvents. A key finding by Ó'hEocha in 1963 was that the spectrum shifted significantly in acidic conditions, which indicated the presence of a pyrrolenine nitrogen atom and provided insight into its chemical structure.[2]

Thin-layer chromatography (TLC) was employed to assess the purity of the isolated bilin and its derivatives (e.g., dimethyl esters). The mobility of the pigment on silica gel plates using different solvent systems was a key identifying property.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in early studies on this compound.

Table 1: Spectroscopic Properties of this compound This table presents the absorption maxima (λmax) of this compound in different solvents as determined in foundational spectroscopic studies.

| Solvent | Absorption Maxima (λmax) | Reference |

| Neutral Chloroform | 600-615 nm | [2] |

| Acid Chloroform | 658 nm | [2] |

| 5% (v/v) HCl in Methanol | 680 nm | [2] |

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the experimental and biological processes discussed.

Caption: Workflow for the early methanol reflux method for PCB isolation.

Caption: Generalized workflow for the acid-based isolation of native PCB.

Caption: The two-step enzymatic pathway for this compound biosynthesis.[1][5]

Conclusion

The early investigations into the isolation and characterization of this compound were fundamental to the field of photosynthesis and natural product chemistry. The critical differentiation between extraction artifacts and the native chromophore, primarily through the work of O'Carra and O'hEocha, corrected the course of phycobilin research. The spectroscopic data gathered during this era provided the first chemical fingerprints of the molecule, confirming its tetrapyrrole nature and enabling its unambiguous identification. These foundational studies, with their meticulous protocols and analytical rigor, paved the way for modern research into the biosynthesis, function, and potential therapeutic applications of this vibrant and vital pigment.

References

- 1. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The native forms of the phycobilin chromophores of algal biliproteins. A clarification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

Phycocyanobilin's role in inhibiting NADPH oxidase

An In-depth Technical Guide: Phycocyanobilin's Role in the Inhibition of NADPH Oxidase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (PCB), a tetrapyrrole chromophore derived from C-phycocyanin found in cyanobacteria like Spirulina, has emerged as a potent inhibitor of NADPH oxidase (NOX) enzymes. This inhibition is central to its powerful antioxidant and anti-inflammatory properties. By attenuating the activity of NOX, a primary source of cellular reactive oxygen species (ROS), PCB mitigates oxidative stress and suppresses downstream inflammatory cascades, including the NF-κB and MAPK signaling pathways. This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, quantitative data on inhibitory effects, and detailed experimental protocols for studying PCB's interaction with NADPH oxidase.

Introduction to this compound and NADPH Oxidase

This compound (PCB) is an open-chain tetrapyrrole that functions as a light-harvesting pigment in cyanobacteria.[1][2] Beyond its role in photosynthesis, PCB exhibits significant bioactivity, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][3] These therapeutic properties are largely attributed to its ability to counteract oxidative stress.[1]

NADPH Oxidase (NOX) is a family of transmembrane enzymes dedicated solely to the production of reactive oxygen species (ROS), primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[1][4][5] While NOX-derived ROS are crucial for physiological processes like host defense and cellular signaling, their overactivation leads to oxidative stress, a key pathological factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[4][5][6] The NOX family consists of several isoforms (NOX1-5 and DUOX1-2), which are activated through complex assembly with regulatory subunits (e.g., p22phox, p47phox, p67phox, Rac).[7][8]

The interaction between PCB and NADPH oxidase represents a significant therapeutic target for diseases rooted in oxidative stress and inflammation.

Mechanism of NADPH Oxidase Inhibition by this compound

This compound employs a multi-faceted approach to inhibit NADPH oxidase activity, involving molecular mimicry, direct inhibition of enzyme assembly, and downregulation of subunit expression.

2.1. Molecular Mimicry of Bilirubin A primary mechanism of PCB's inhibitory action is its structural and functional similarity to bilirubin. In mammalian cells, PCB is rapidly reduced by biliverdin reductase to phycocyanorubin, a close structural homolog of bilirubin.[9] Bilirubin is a known endogenous inhibitor of NADPH oxidase.[3][9] By mimicking bilirubin, PCB effectively suppresses the enzymatic activity of various NOX isoforms, thereby reducing the generation of superoxide radicals.[9]

2.2. Downregulation of NADPH Oxidase Subunit Expression Studies have demonstrated that PCB can directly suppress the expression of key NADPH oxidase subunits, preventing the formation of the active enzyme complex.

-

CYBB (NOX2): In a model of glutamate-induced excitotoxicity in SH-SY5Y cells, PCB treatment led to a significant downregulation of the CYBB gene, which encodes the catalytic NOX2 subunit.[6]

-

p22phox: In hamsters fed an atherogenic diet, oral administration of C-phycocyanin (the parent protein of PCB) resulted in a 34% decrease in the expression of the p22phox subunit in the aorta.[10] p22phox is a crucial membrane-bound docking subunit for several NOX isoforms, including NOX1, NOX2, and NOX4.[6][7]

-

NOX4, p47phox: In diabetic mouse models, PCB has been reported to inhibit the expression of NOX4 and the cytosolic subunit p47phox, in addition to p22phox.[6]

By reducing the available pool of these essential components, PCB hinders the assembly and function of the NOX enzyme complex.

Figure 1: Dual mechanisms of NADPH oxidase inhibition by this compound (PCB).

Downstream Signaling Pathways

The inhibition of NADPH oxidase by PCB initiates a cascade of downstream effects, most notably the suppression of pro-inflammatory signaling pathways. ROS produced by NOX enzymes act as critical second messengers that activate transcription factors like NF-κB and protein kinase pathways like MAPK.[1]

By reducing ROS levels, PCB prevents the activation of these pathways, leading to:

-

Decreased Pro-inflammatory Cytokine Production: Inhibition of NF-κB and MAPK signaling reduces the expression and release of pro-inflammatory mediators such as IL-6, IFN-γ, and TNF-α.[1][6]

-

Upregulation of Anti-inflammatory Cytokines: PCB has been shown to upregulate the production of the anti-inflammatory cytokine IL-10.[1][2]

-

Activation of Nrf2/HO-1 Pathway: PCB can also act as an agonist for the Aryl hydrocarbon Receptor (AhR), which promotes the transcription of Nrf-2.[1][3] Nrf-2 is a master regulator of the antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[1][3]

Figure 2: Downstream anti-inflammatory effects of PCB-mediated NOX inhibition.

Quantitative Data on Inhibitory Effects

The following table summarizes key quantitative findings from studies investigating the inhibitory effects of this compound (or its parent compound, C-phycocyanin) on NADPH oxidase and related oxidative stress markers.

| Parameter Measured | Model System | Treatment | Result | Reference |

| Superoxide Anion Production | Cardiac tissue from hamsters on an atherogenic diet | Selenium-enriched C-phycocyanin (SePC) | 76% decrease compared to controls | [10] |

| p22phox Subunit Expression | Aortic tissue from hamsters on an atherogenic diet | Selenium-enriched C-phycocyanin (SePC) | 34% decrease in protein expression | [10] |

| Reactive Oxygen Species (ROS) | Lung tissue from ovalbumin-induced asthmatic rats | C-phycocyanin (CPC) | 65% reduction in total ROS levels | [11] |

| Gene Expression of CYBB (NOX2) | SH-SY5Y cells with glutamate-induced toxicity | This compound (PCB) | Significant downregulation | [6] |

| Plasma Antioxidant Capacity | Hamsters on an atherogenic diet | Selenium-enriched C-phycocyanin (SePC) | 42% increase compared to controls | [10] |

Experimental Protocols

This section details common methodologies used to evaluate the inhibitory effect of this compound on NADPH oxidase activity and expression.

5.1. Measurement of NADPH Oxidase Activity (ROS Production)

-

Objective: To quantify the production of superoxide or hydrogen peroxide from cells or isolated membranes following treatment with PCB.

-

Protocol: Dihydroethidium (DHE) or DCF-DA Assay for Cellular ROS

-

Cell Culture: Plate cells (e.g., endothelial cells, macrophages, or neutrophil-like HL-60 cells) and culture to desired confluency.[12]

-

Treatment: Pre-incubate cells with various concentrations of PCB for a specified duration (e.g., 1-24 hours).

-

Stimulation: Induce NADPH oxidase activity using a stimulant such as Phorbol 12-myristate 13-acetate (PMA, 0.8 µM), Angiotensin II, or lipopolysaccharide (LPS).[12] A non-stimulated control group should be included.

-

Probe Loading: Add a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA) or DHE, to the cells and incubate in the dark (e.g., 30 minutes at 37°C).[12]

-

Detection: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.[12] For DCF-DA, excitation is ~485 nm and emission is ~530 nm.

-

Analysis: Compare the fluorescence intensity of PCB-treated groups to the stimulated control to determine the percentage inhibition of ROS production.

-

5.2. Analysis of NOX Subunit Gene Expression

-

Objective: To determine if PCB alters the mRNA levels of NADPH oxidase subunits.

-

Protocol: Quantitative Real-Time PCR (qPCR)

-

Cell/Tissue Preparation: Culture and treat cells (e.g., SH-SY5Y) with PCB as described above, or harvest tissue from PCB-treated animal models.[6]

-

RNA Extraction: Isolate total RNA from samples using a commercial kit (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using cDNA as the template, gene-specific primers for NOX subunits (e.g., CYBB, NCF1 (p47phox), CYBA (p22phox)), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression in PCB-treated samples compared to controls using the ΔΔCt method.

-

Figure 3: General experimental workflow for assessing PCB's effect on NOX.

Conclusion and Future Directions

This compound stands out as a promising natural compound for therapeutic intervention in pathologies driven by oxidative stress. Its ability to potently inhibit NADPH oxidase through multiple mechanisms—including molecular mimicry of bilirubin and downregulation of essential NOX subunits—positions it as a strong candidate for drug development. The consequent suppression of ROS-mediated inflammatory signaling pathways further enhances its therapeutic potential.

For drug development professionals, PCB offers a compelling lead compound. Future research should focus on:

-

Determining the precise IC₅₀ values of pure PCB on various NOX isoforms.

-

Elucidating the specific molecular interactions between phycocyanorubin and the NOX enzyme complex.

-

Conducting clinical trials to validate the efficacy of PCB or PCB-rich extracts in human diseases characterized by NADPH oxidase overactivity.

The continued exploration of this compound will undoubtedly pave the way for novel treatments for a wide range of inflammatory and neurodegenerative disorders.

References

- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The TGF-β/NADPH Oxidases Axis in the Regulation of Liver Cell Biology in Health and Disease [mdpi.com]

- 5. Regulation of Nox enzymes expression in vascular pathophysiology: Focusing on transcription factors and epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive effects of this compound on gene expression in glutamate-induced excitotoxicity in SH-SY5Y cells and animal models of multiple sclerosis and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting and Regulation of Reactive Oxygen Species Generation by Nox Family NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Nox and Duox Enzymatic Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical potential of Spirulina as a source of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phycobiliprotein C-phycocyanin from Spirulina platensis is powerfully responsible for reducing oxidative stress and NADPH oxidase expression induced by an atherogenic diet in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C-Phycocyanin Prevents Oxidative Stress, Inflammation, and Lung Remodeling in an Ovalbumin-Induced Rat Asthma Model | MDPI [mdpi.com]

- 12. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Phycocyanobilin from Spirulina platensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB), the open-chain tetrapyrrole chromophore of C-phycocyanin (C-PC) from Spirulina platensis, is emerging as a potent natural antioxidant with significant therapeutic potential.[1] Its unique molecular structure enables it to effectively neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), mitigating the oxidative stress implicated in numerous chronic and degenerative diseases.[1] This technical guide provides an in-depth overview of the in vitro antioxidant capacity of PCB, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this promising natural compound.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, encompassing direct radical scavenging and the modulation of endogenous antioxidant defense pathways.

Direct Radical Scavenging: PCB's structure, rich in conjugated double bonds and reactive hydrogen atoms, allows it to directly interact with and neutralize various free radicals. This includes scavenging of peroxyl, hydroxyl, and superoxide radicals, as well as peroxynitrite.[1][2] This direct scavenging activity is considered a primary contributor to the overall antioxidant capacity of C-phycocyanin.[3]

Modulation of Cellular Signaling Pathways: Beyond direct radical quenching, PCB influences key signaling pathways that regulate the cellular antioxidant response. A critical mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4] PCB can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation.[5] A key target of this pathway is Heme Oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[1][4][6] This induction of HO-1 is a significant contributor to PCB's cytoprotective effects.[5][6][7] Some studies also suggest that PCB's protective effects may involve Nrf2-independent pathways through direct interaction with signaling molecules like p38 MAPK and NF-κB.[8]

Quantitative Antioxidant Capacity of this compound

The following tables summarize the quantitative data on the in vitro antioxidant capacity of this compound and its parent molecule, C-phycocyanin, from Spirulina platensis. It is important to note that much of the available literature focuses on C-phycocyanin, with the understanding that PCB is the primary contributor to its antioxidant activity.[2][3]

| Assay | Analyte | IC50 / Activity | Reference Compound | IC50 / Activity of Reference | Source |

| DPPH Radical Scavenging | C-Phycocyanin | 158.3 µg/mL | Ascorbic Acid | 112.9 µg/mL | [9] |

| ABTS Radical Scavenging | C-Phycocyanin | 82.86 mg/L | Trolox | Not specified | [10] |

| Hydroxyl Radical Scavenging | C-Phycocyanin (from Spirulina) | Second-order rate constant: 6.42 × 10¹⁰ M⁻¹s⁻¹ | Mannitol | Not specified | [2] |

| Peroxyl Radical Scavenging | C-Phycocyanin (from Spirulina) | IC50: 12.15 µM | Uric Acid | IC50: 2.15 µM | [2] |

| Oxygen Radical Absorbance Capacity (ORAC) | This compound | 22.18 µmol of Trolox/µmol | Trolox | Standard | [11] |

| Oxygen Radical Absorbance Capacity (ORAC) | C-Phycocyanin | 20.33 µmol of Trolox/µmol | Trolox | Standard | [11] |

| Nitric Oxide (NO) Scavenging | C-Phycocyanin | EC50: 4.53 µg/mL | Vitamin C | EC50: 3.66 µg/mL | [12] |

| Total Antioxidant Capacity (TAC) | C-Phycocyanin | IC50: 164.78 µg/ml | Ascorbic Acid | IC50: 26.76 µg/ml | [9] |

| Iron Chelation | C-Phycocyanin | Showed metal-chelating activity | Not specified | Not specified | [13] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in the literature for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

Procedure:

-

Prepare various concentrations of the sample and reference standard.[9]

-

In a microplate well or cuvette, add a specific volume of the sample/standard solution (e.g., 100 µL).[9]

-

Add a buffered solution (e.g., 400 µL of TRIS-HCl buffer).[9]

-

Add the DPPH solution (e.g., 500 µL) to initiate the reaction.[9]

-

Incubate the mixture in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).[9]

-

Measure the absorbance at 517 nm using a spectrophotometer.[9]

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture with the sample.[9]

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the reduction in absorbance at 734 nm.

-

Reagents:

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10]

-

Dilute the ABTS•+ stock solution with buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Prepare various concentrations of the sample and reference standard.[10]

-

Add a small volume of the sample/standard solution (e.g., 20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180 µL).[10]

-

Incubate the mixture at room temperature in the dark for a specified time (e.g., 6 minutes).[10]

-

Measure the absorbance at 734 nm.[10]

-

The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.[10]

-

Determine the IC50 value from the dose-response curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6).[9]

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).[9]

-

Ferric chloride (FeCl₃) solution (20 mM in water).[9]

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh.[9]

-

This compound or C-phycocyanin sample.

-

Reference standard (e.g., Ascorbic Acid).[9]

-

-

Procedure:

-

Prepare various concentrations of the sample and reference standard.[9]

-

Mix a specific volume of the sample/standard with the freshly prepared FRAP reagent.[9]

-

Incubate the mixture at 37°C for a short period (e.g., 5 minutes).[9]

-

Measure the absorbance of the resulting blue solution at 593 nm.[9]

-

The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., ascorbic acid or FeSO₄).

-

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay assesses the ability of an antioxidant to compete with 2-deoxyribose for hydroxyl radicals generated by the Fenton reaction. The degradation of deoxyribose is measured as a pink chromogen after reaction with thiobarbituric acid (TBA).

-

Reagents:

-

Phosphate buffer (e.g., 20 mM, pH 7.4).[9]

-

2-deoxyribose (10 mM).[9]

-

FeSO₄-EDTA solution (10 mM FeSO₄, 10 mM EDTA).[9]

-

Hydrogen peroxide (H₂O₂) (10 mM).[9]

-

Trichloroacetic acid (TCA) (2.8% w/v).[9]

-

Thiobarbituric acid (TBA) (1% w/v in 50 mM NaOH).[9]

-

This compound or C-phycocyanin sample.

-

Reference standard (e.g., Mannitol).[2]

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, 2-deoxyribose, FeSO₄-EDTA, and the sample at various concentrations.[9]

-

Initiate the reaction by adding H₂O₂.[9]

-

Incubate the mixture at 37°C for a specified time (e.g., 4 hours).[9]

-

Stop the reaction by adding TCA and TBA solutions.[9]

-

Heat the mixture in a boiling water bath for 10 minutes to develop the pink color.[9]

-

Cool the mixture and measure the absorbance at 520 nm.[9]

-

The scavenging activity is calculated based on the reduction of color formation in the presence of the sample.

-

Metal Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), preventing them from participating in the Fenton reaction and generating hydroxyl radicals. The chelation is monitored by the disruption of the ferrozine-Fe²⁺ complex formation.

-

Reagents:

-

Procedure:

-

Mix the sample at various concentrations with the FeCl₂ solution.[14]

-

Incubate the mixture for a short period to allow for chelation.

-

Add ferrozine to the mixture. Ferrozine will form a magenta-colored complex with any unchelated Fe²⁺.

-

Incubate for a further period (e.g., 10 minutes) at room temperature.

-

Measure the absorbance at 562 nm.[14]

-

The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways involved in the antioxidant action of this compound and a typical experimental workflow for its evaluation.

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound derived from Spirulina platensis is a multifaceted antioxidant with considerable potential for applications in the pharmaceutical and nutraceutical industries. Its ability to both directly scavenge a variety of reactive species and to upregulate endogenous antioxidant defenses through the Nrf2/HO-1 pathway underscores its efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic benefits of this remarkable natural compound. Future research should focus on elucidating the bioavailability and in vivo efficacy of PCB to translate its potent in vitro antioxidant capacity into tangible clinical applications.

References

- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phycocyanin Protects Against UVB-Induced Apoptosis Through the PKC α/βII-Nrf-2/HO-1 Dependent Pathway in Human Primary Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spirulina platensis and this compound activate atheroprotective heme oxygenase-1: a possible implication for atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical potential of this compound for induction of T regulatory cells in the management of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indochembull.com [indochembull.com]

- 11. bluelotus.it [bluelotus.it]

- 12. researchgate.net [researchgate.net]

- 13. Iron-chelating ability and antioxidant properties of phycocyanin isolated from a protean extract of Spirulinaplatensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Phycocyanobilin as a Precursor for Phytochrome Chromophores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB), a blue linear tetrapyrrole pigment, plays a crucial role in the light-harvesting machinery of cyanobacteria, red algae, and glaucophytes. Beyond its fundamental role in photosynthesis, PCB serves as a vital precursor for the biosynthesis of phytochromobilin (PΦB), the chromophore responsible for the light-sensing functions of phytochromes in higher plants. Phytochromes are a class of photoreceptors that regulate a myriad of developmental processes, including seed germination, de-etiolation, shade avoidance, and flowering. The unique biochemical properties of PCB, including its potent antioxidant, anti-inflammatory, and anti-cancer activities, have also garnered significant interest in the field of drug development. This technical guide provides an in-depth overview of the biosynthesis of this compound, its conversion to phytochrome chromophores, the intricacies of phytochrome signaling, and its emerging therapeutic applications. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in this dynamic field.

Biosynthesis of this compound and Phytochromobilin

The biosynthesis of both PCB and PΦB originates from the ubiquitous precursor, 5-aminolevulinic acid (ALA), and proceeds through the formation of heme. The pathway bifurcates at the level of biliverdin IXα (BV), a green linear tetrapyrrole.

The key enzymatic steps are:

-

Heme to Biliverdin IXα: Heme is oxidatively cleaved by heme oxygenase (HO) to produce biliverdin IXα, releasing iron and carbon monoxide.

-

Biliverdin IXα to this compound: In cyanobacteria and some algae, This compound:ferredoxin oxidoreductase (PcyA) , a ferredoxin-dependent bilin reductase, catalyzes the four-electron reduction of both the A- and D-ring vinyl groups of BV to yield PCB.[1]

-

Biliverdin IXα to Phytochromobilin: In higher plants, phytochromobilin synthase (HY2) , another ferredoxin-dependent bilin reductase, catalyzes the two-electron reduction of the A-ring vinyl group of BV to produce PΦB.[2]

Biosynthesis Pathway Diagram

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Specific Activity | Organism Source | Reference |

| Phytochromobilin Synthase (HY2) | Biliverdin IXα | < 1 | > 100 | - | Avena sativa (Oat) | [3] |

| Phytochromobilin Synthase (HY2) | Ferredoxin | 3 - 4 | - | - | Avena sativa (Oat) | [3] |

Recombinant this compound Production Yields in E. coli

| Expression Strategy | Culture Medium | Yield (mg/L) | Reference |

| Co-expression of ho1 and pcyA | TB | 1.80 ± 0.12 | [4] |

| Co-expression of ho1, pcyA, and apo-phycocyanin subunits (CpcA/CpcB) | TB | 3.52 ± 0.16 | [4] |

| Fusion of CpcA with signal peptide N20 | TB | 8.47 ± 0.18 | [4] |

| Optimized culture conditions | - | ~3 | [2] |

| Bicistronic expression of hox1 and pcyA | - | 6.64 | [2] |

| Optimized induction conditions | - | ~13 | [2] |

This compound Quantification via HPLC-PDA

| Parameter | Value | Reference |

| Column | YMC-Pack Pro C18 (4.6 × 250 mm, 5 μm) | [5] |

| Mobile Phase | A: 0.1% TFA in water; B: 0.1% TFA in ACN | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Retention Time | 18.7 min | [5] |

| Linearity Range | 3.125 - 50 µg/mL (r² = 1.0000) | [1][5] |

| Limit of Detection (LOD) | 0.22 µg/mL | [1][5] |

| Limit of Quantification (LOQ) | 0.67 µg/mL | [1][5] |

Phytochrome Assembly and Signaling

Holophytochrome Assembly

The assembly of a functional holophytochrome is an autocatalytic process where the apophytochrome protein covalently binds to the PΦB (or PCB) chromophore via a thioether linkage to a conserved cysteine residue.[6][7] This assembly confers the characteristic photoreversibility to the phytochrome molecule.

Phytochrome Signaling Pathway

Phytochromes exist in two photo-interconvertible forms: a red light-absorbing, inactive Pr form and a far-red light-absorbing, active Pfr form. Upon absorption of red light, the Pr form is converted to the Pfr form, which then translocates from the cytoplasm to the nucleus.[8][9] In the nucleus, the Pfr form interacts with various signaling partners to regulate gene expression.

Key components of the phytochrome signaling pathway include:

-

Phytochrome Interacting Factors (PIFs): A family of basic helix-loop-helix (bHLH) transcription factors that act as negative regulators of photomorphogenesis. The Pfr form of phytochrome induces the rapid phosphorylation and subsequent degradation of PIFs.[8]

-

Constitutively Photomorphogenic 1 (COP1): An E3 ubiquitin ligase that targets positive regulators of photomorphogenesis for degradation in the dark. The Pfr form of phytochrome inhibits the activity of COP1.[8]

-

Suppressor of PhyA (SPA) proteins: These proteins interact with COP1 to form a complex that enhances its E3 ubiquitin ligase activity.

-

Elongated Hypocotyl 5 (HY5): A bZIP transcription factor that promotes photomorphogenesis. HY5 is a target for degradation by the COP1/SPA complex in the dark.

This compound in Drug Development

This compound has emerged as a promising candidate for therapeutic applications due to its potent biological activities.